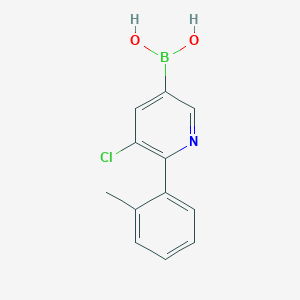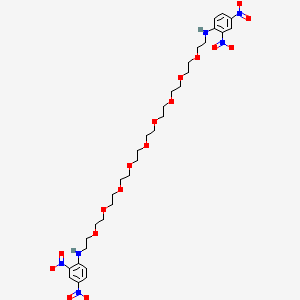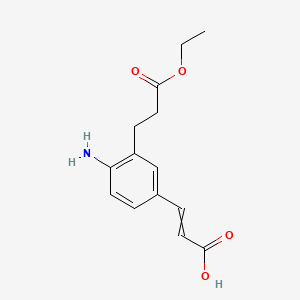
2-Butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features an epoxy group, an isoindole core, and a butyl substituent, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- typically involves multi-step organic reactions. One possible route includes the cyclization of a suitable precursor, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the isoindole core or the epoxy group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group may yield diols, while reduction of the isoindole core may produce tetrahydroisoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound can be investigated for their therapeutic potential. The presence of the epoxy group and isoindole core may contribute to interactions with biological targets, leading to the development of novel pharmaceuticals.
Industry
In materials science, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials. Its unique chemical structure can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The isoindole core may engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Epoxy-1H-isoindole-1,3(2H)-dione derivatives with different substituents
- Isoindole-based compounds with varying degrees of saturation
- Epoxy-containing heterocycles with different core structures
Uniqueness
The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- lies in its combination of an epoxy group and an isoindole core, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl substituent further differentiates it from other similar compounds, potentially affecting its solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
32620-88-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-butyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h4-5,7-10H,2-3,6H2,1H3 |
Clave InChI |
LJWFVGRNDAJTKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2C3C=CC(C2C1=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






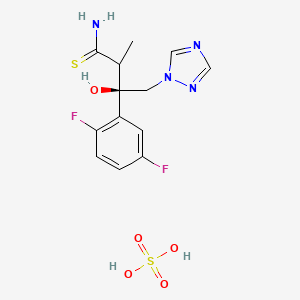
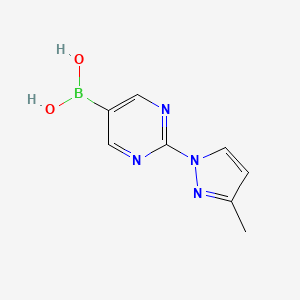
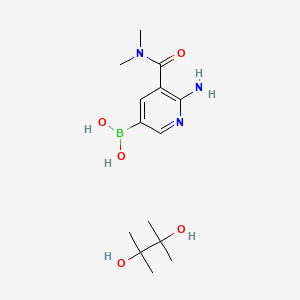
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
